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Esculentin-1ISb

Cat. No.: B1576693
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-1ISb is an antimicrobial peptide (AMP) identified from the skin secretions of Ishikawa's frog ( Odorrana ishikawae ) . This peptide is part of the extensively studied esculentin-1 family, which are characterized by a highly conserved 46-amino acid sequence that includes a C-terminal loop stabilized by a disulfide bridge, forming a heptapeptide ring . As a key component of innate immunity, this compound demonstrates broad-spectrum antibacterial activity . The proposed mechanism of action for this class of peptides involves an initial electrostatic interaction with the negatively charged bacterial membrane, followed by disruption of the membrane's integrity, leading to cell lysis and death . Research on closely related analogs, particularly the active N-terminal fragments such as Esc(1-18) and Esc(1-21), has shown that these peptides can also hydrolyze genomic DNA and increase bacterial membrane permeability, ensuring a potent and comprehensive bactericidal effect . Beyond direct antimicrobial activity, studies on the esculentin-1 homolog from the dark-spotted frog (esculentin-1PN) have revealed significant immunoregulatory functions, such as amplifying the respiratory burst and enhancing the expression of pro-inflammatory cytokines (TNF-α and IL-1β) in immune cells like macrophages . Furthermore, the derivative Esculentin-1a(1-21)NH2 has been shown to promote wound healing in mice by stimulating angiogenesis through the PI3K/AKT signaling pathway . These properties make this compound an excellent candidate for basic research in immunology and microbiology, particularly for studies aimed at developing novel anti-infective agents and understanding host-pathogen interactions . This product is strictly for Research Use Only (RUO).

Properties

bioactivity

Gram+ & Gram-,

sequence

RIFSKIGGKAIKNLILKGIKNIGKEVGMDVIRTGIDVAGCKIKGEC

Origin of Product

United States

Discovery, Isolation, and Characterization of Esculentin 1isb

Identification of Esculentin-1ISb from Anuran Species

The discovery of this compound is rooted in the broader scientific exploration of antimicrobial peptides (AMPs) derived from amphibians. These peptides represent a crucial component of the innate immune system of these animals.

This compound has been specifically identified and isolated from the skin of the endangered anuran species, Odorrana ishikawae, also known as Ishikawa's frog, which is endemic to the Japanese islands of Amami and Okinawa. nih.govpmfst.hr Along with this compound, a related peptide, Esculentin-1ISa, and other AMPs from the esculentin-2, palustrin-2, brevinin-2, and nigrocin-2 (B1578548) families were also discovered in this species. nih.gov

These peptides are synthesized within specialized granular glands in the frog's skin. researchgate.net The release of these peptides onto the skin surface is a defense mechanism, often stimulated by the contraction of myocytes surrounding the glands in what is known as a holocrine mechanism. scielo.org.za In laboratory settings, this secretion can be induced for collection and analysis through the administration of norepinephrine. nih.gov

The initial discovery of this compound and its counterparts was driven by screening for antimicrobial activity against indicator microorganisms like Escherichia coli. nih.gov The general workflow for extracting such peptides from frog skin secretions involves several key steps.

First, the collected skin secretion is prepared in an acidic medium to ensure the solubilization of low-molecular-weight peptides. nih.gov This crude extract then undergoes an enrichment process, often using a C18 Sep-Pak cartridge, which separates the peptide fraction from higher-molecular-weight proteins and other components. nih.govnih.gov

Following this initial purification, the peptide-rich fraction is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gove-fas.org This technique separates the individual peptides based on their hydrophobicity, allowing for the isolation of pure compounds like this compound for further characterization. nih.gov

Specific Biological Sources and Secretion Analysis

Molecular Cloning and Precursor Gene Analysis of this compound

To understand the genetic basis of this compound, researchers performed molecular cloning to identify and sequence its precursor gene. nih.gov This process typically involves extracting messenger RNA (mRNA) from the frog's skin, followed by its conversion into complementary DNA (cDNA). usgs.govimmunopathol.com This cDNA is then amplified using the polymerase chain reaction (PCR). jmb.or.kribbj.org The amplified gene is inserted into a cloning vector, such as a plasmid, which is then introduced into a host organism like E. coli to produce multiple copies of the gene for sequencing. immunopathol.comibbj.org

Analysis of the cloned cDNA revealed the structure of the this compound precursor protein. nih.gov Like many other amphibian antimicrobial peptides, the precursor has a distinct architecture consisting of:

A signal peptide sequence at the N-terminus, which directs the protein for secretion.

An N-terminal acidic spacer domain.

A specific Lys-Arg (Lysine-Arginine) processing site.

The mature this compound peptide sequence at the C-terminus. nih.gov

This precursor structure is typical for secreted peptides and indicates that the final, active this compound molecule is cleaved from a larger, inactive preproprotein during post-translational processing. nih.gov

Primary Structural Elucidation and Sequence Homology

Determining the precise amino acid sequence and understanding its relationship to other peptides are critical steps in characterization.

The primary structure (the amino acid sequence) of this compound was elucidated using advanced mass spectrometry techniques. nih.gov The definitive method for sequencing a novel peptide for which no genetic information is known is de novo peptide sequencing. wikipedia.orgrsc.org

This process utilizes tandem mass spectrometry (MS/MS). creative-proteomics.comijbs.com In a typical workflow:

The purified peptide is isolated. creative-proteomics.com

The peptide is introduced into a mass spectrometer and ionized.

The peptide ions are fragmented, often through a method called collision-induced dissociation (CID), which breaks the peptide backbone at predictable points. rsc.org

A second round of mass analysis measures the mass-to-charge ratio of the resulting fragment ions. bioinfor.com

By analyzing the mass differences between the peaks in the fragment ion spectrum, the sequence of amino acids can be systematically deduced. rsc.org

Specialized software, some of which now incorporate deep learning algorithms, aids in interpreting these complex spectra to reconstruct the full peptide sequence with high accuracy. wikipedia.orgbioinfor.com

This compound is a member of the esculentin-1 (B1576701) family of antimicrobial peptides. nih.gov Peptides in this family were first identified in the European edible frog, Pelophylax esculentus (formerly Rana esculenta). researchgate.net These peptides are relatively long for AMPs, typically consisting of 46 amino acids. vulcanchem.com

A key characteristic of the esculentin-1 family is a highly conserved C-terminal region that includes a disulfide bridge formed between two cysteine residues, creating a cyclic domain. researchgate.netvulcanchem.com The N-terminal region, however, shows more variability between different members of the family. researchgate.net For example, esculentin-1a (B1576700) and esculentin-1b (B1576697) differ by only a single amino acid. nih.gov This sequence diversification is thought to arise from evolutionary pressures, including differences in habitat and species. researchgate.net The peptides are generally cationic and hydrophobic, properties that are crucial for their antimicrobial function. researchgate.net

Below is a table comparing the primary structures of known members of the esculentin (B142307) family.

Peptide NameAmino Acid SequenceSource Organism
Esculentin-1a GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGECRana esculenta
Esculentin-1b(1-18) GIFSKLAGKKLKNLLISG-NH2Rana esculenta
Esculentin-1a(1-21) GIFSKLAGKKIKNLLISGLKG-NH2Rana esculenta

Table showing the amino acid sequences of representative peptides from the Esculentin-1 family. Note: Esculentin-1b(1-18) and Esculentin-1a(1-21) are N-terminal fragments of the full-length peptides and are often studied as synthetic analogues. core.ac.uknih.gov

The primary structure of this compound shows close homology to esculentins found in other Asian odorous frogs, such as Odorrana grahami and Odorrana hosii, highlighting a close evolutionary relationship among these species. nih.gov

Advanced Spectrometric Techniques for Sequence Determination

Secondary Structural Characteristics and Conformational Propensities

The biological function of peptides like this compound is intrinsically linked to their three-dimensional structure. Amphibian AMPs are noted for their ability to adopt specific secondary structures, primarily amphipathic alpha-helices, upon interacting with microbial membranes. researchgate.netimrpress.com

Spectroscopic Analysis of Secondary Structure (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the secondary structure of proteins and peptides in solution. harvard.edu For the esculentin family of peptides, CD analysis reveals significant conformational flexibility.

Studies on closely related esculentin peptides, such as Esculentin-1b and its fragments, demonstrate that in an aqueous environment (pure water), the peptide exists in a disordered or random coil conformation. researchgate.net This is characterized in a CD spectrum by a distinct minimum around 198-200 nm. researchgate.net However, when introduced into a membrane-mimicking environment, such as a mixture of water and trifluoroethanol (TFE) or in the presence of micelles, a dramatic conformational change occurs. researchgate.net The peptide folds into a well-defined α-helical structure. researchgate.net This transition is marked by the appearance of characteristic negative bands in the CD spectrum at approximately 208 nm and 222 nm. harvard.edu This induced helicity is a critical feature, allowing the peptide to form an amphipathic structure that facilitates its interaction with and disruption of bacterial membranes. imrpress.com

Role of Structural Motifs (e.g., "Rana Box" Domain) in Esculentin-1 Family Peptides

A conserved structural feature in many amphibian antimicrobial peptides from the Ranidae family is the "Rana box". nih.govresearchgate.net This motif is a cyclic domain located at the C-terminus of the peptide, formed by an intramolecular disulfide bond between two cysteine residues that flank a sequence of typically four to seven amino acids. researchgate.netmdpi.com

The Esculentin-1 family, including this compound, possesses this C-terminal cyclic heptapeptide (B1575542) domain. cnjournals.com The Rana box can play a crucial role in stabilizing the peptide's helical structure and influencing its biological activity. mdpi.com However, the importance of this domain varies significantly between different peptide families. In peptides like ranatuerin-2 (B1576050) and brevinin-1, the removal of the Rana box leads to a dramatic reduction in antimicrobial activity. mdpi.com Conversely, for peptides in the Esculentin-1 family, research has shown that the presence of the Rana box has little to no impact on its function. nih.govmdpi.com This suggests that the primary determinants of Esculentin-1's activity reside in the N-terminal α-helical domain rather than the C-terminal cyclic motif. mdpi.com

Biosynthesis and Production Methodologies of Esculentin 1isb and Analogues

Endogenous Biosynthesis Pathways in Amphibian Organisms

In their native biological environment, specifically the skin of frogs from the Rana genus, esculentin (B142307) peptides are products of the innate immune system. nih.govimrpress.com Their synthesis is a complex biological process involving gene expression and post-translational modifications.

The biosynthesis of these peptides is a defense mechanism against pathogens. imrpress.com Serous glands in the frog's skin produce and store a rich arsenal (B13267) of gene-encoded AMPs. imrpress.com When the frog is threatened or injured, these glands can release their contents onto the skin surface. imrpress.com

The process begins with the transcription of the gene encoding the esculentin peptide. This results in a precursor protein, or prepropeptide. This precursor is then subject to a series of post-translational modifications. It is cleaved to form a pro-peptide and finally the mature, bioactive peptide. nih.gov Peptides of the esculentin-1 (B1576701) family are characterized by a conserved disulfide-bridged heptapeptide (B1575542) ring at their C-terminus, often referred to as the "Rana box". imrpress.com This structural feature is a result of post-translational modification and is crucial for the peptide's biological activity. The diversity of AMPs within a single frog species is high, with multiple members of a peptide family often differing by only a few amino acid substitutions, suggesting a rapid evolutionary divergence of the encoding genes. imrpress.com

Synthetic Methodologies for Esculentin-1ISb and Related Peptides

Chemical synthesis provides a direct route to producing peptides like this compound, offering high purity and the flexibility to create modified analogues. The two primary approaches are solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides. ejbiotechnology.infomdpi.com This technique, pioneered by R. Bruce Merrifield, involves assembling a peptide chain sequentially while one end (the C-terminus) is attached to an insoluble polymer support or resin. mdpi.comlibretexts.org

The general SPPS cycle using the common Fmoc/tBu strategy involves four main steps:

Attachment: The C-terminal amino acid, with its α-amino group protected by a temporary group (like Fmoc) and its side chain protected by a permanent group (like tBu), is anchored to a solid support resin (e.g., Wang or Merrifield resin). libretexts.orgnih.gov

Deprotection: The temporary Fmoc protecting group is removed from the α-amino group, typically using a base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). ejbiotechnology.info This exposes the amino group for the next coupling reaction. nih.gov

Coupling: The next N-α-Fmoc-protected amino acid is activated and coupled to the newly exposed amino group of the resin-bound peptide. peptide.com This peptide bond formation is driven to completion by using an excess of the amino acid and coupling reagents. mdpi.com

Repeat Cycle: The deprotection and coupling steps are repeated for each amino acid in the sequence until the desired peptide is fully assembled. libretexts.orgnih.gov

After the final amino acid is added, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. ejbiotechnology.infopeptide.com The crude peptide is then precipitated, purified (usually by HPLC), and lyophilized. ejbiotechnology.info Automated synthesizers can perform these cycles efficiently, making it possible to produce peptides of significant length. libretexts.org

Table 1: Overview of a Typical Fmoc-Based Solid-Phase Peptide Synthesis Cycle

StepDescriptionCommon Reagents
Resin Preparation Swelling the resin in a suitable solvent to make reactive sites accessible.Dimethylformamide (DMF), Dichloromethane (DCM)
First Amino Acid Loading Attaching the C-terminal Fmoc-protected amino acid to the resin.Fmoc-amino acid, DIC, DMAP, HOBt
Fmoc Deprotection Removing the Fmoc group from the N-terminus to allow for the next coupling.20% Piperidine in DMF
Amino Acid Coupling Activating the next Fmoc-amino acid and coupling it to the growing peptide chain.Fmoc-amino acid, HBTU, HATU, HCTU, DIC, OxymaPure®
Washing Washing the resin between steps to remove excess reagents and byproducts.DMF, DCM, Isopropanol (IPA)
Final Cleavage Releasing the completed peptide from the resin and removing side-chain protecting groups.Trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/Water)

Solution-phase peptide synthesis, also known as liquid-phase synthesis, is the classical method for peptide production. nih.gov In this approach, protected amino acids or peptide fragments are coupled together in a suitable solvent. ekb.eg After each coupling step, the resulting peptide must be isolated and purified before the next step (e.g., removal of a protecting group or addition of the next amino acid). nih.gov

This method avoids the use of a solid support but is generally more labor-intensive and time-consuming than SPPS, especially for longer peptides, due to the required purification at every stage. nih.gov However, it is well-suited for the large-scale production of short peptides and for the synthesis of peptide fragments that can be later joined together (fragment condensation) to create larger proteins. peptide.comsci-hub.se The principles of protecting groups and coupling chemistry are similar to those used in SPPS. ekb.eg

To improve the properties of natural peptides like this compound, researchers often create analogues using advanced synthetic techniques. These methods allow for the introduction of non-natural structures to enhance stability, activity, or other pharmacokinetic properties.

Peptide Stapling: This technique involves introducing a synthetic brace or "staple" across the peptide's secondary structure, typically an alpha-helix. This conformational restriction can increase the peptide's stability against proteolytic degradation and improve its target-binding affinity. ugent.be

Incorporation of Non-Canonical Amino Acids: Replacing standard amino acids with non-natural or non-canonical amino acids (ncAAs) can confer unique properties. nih.gov For example, introducing ncAAs can enhance stability, modify bioactivity, or provide handles for attaching other molecules, such as fluorophores or drug payloads.

Flow Chemistry: Performing synthesis in continuous flow reactors instead of traditional batch reactors offers improved control over reaction parameters like temperature and time. numberanalytics.comnuvisan.com This can lead to higher yields, better purity, and enhanced safety, particularly when handling unstable intermediates. nuvisan.com

Biocatalysis: The use of enzymes to catalyze specific steps in a chemical synthesis can offer high selectivity and milder reaction conditions compared to purely chemical methods. nih.govnumberanalytics.com

Solution-Phase Synthesis Approaches

Recombinant Expression Systems for this compound Production

For the large-scale production of peptides, recombinant DNA technology is a powerful alternative to chemical synthesis. nih.gov This involves introducing the gene encoding the peptide into a host organism, which then produces the peptide through its own cellular machinery. futurefields.io Several types of expression systems are available, each with distinct advantages and limitations. thermofisher.com

Escherichia coli (E. coli): This bacterial system is widely used due to its rapid growth, high yields, and low cost. nih.gov However, as a prokaryotic system, E. coli lacks the machinery for many of the post-translational modifications found in eukaryotes, and peptides can sometimes misfold and accumulate as insoluble inclusion bodies. nih.gov

Yeast (e.g., Saccharomyces cerevisiae, Pichia pastoris): Yeast systems are also cost-effective and allow for rapid growth to high cell densities. As eukaryotes, they can perform some post-translational modifications, including disulfide bond formation, making them a potentially suitable host for producing correctly folded this compound.

Insect Cells (e.g., Sf9, Sf21): Often used with baculovirus expression vectors, insect cells can produce complex proteins with many of the post-translational modifications found in mammals. futurefields.io They represent a good balance between the speed of microbial systems and the processing capabilities of mammalian cells. futurefields.io

Mammalian Cells (e.g., CHO, HEK293): Mammalian cell lines are the system of choice for producing complex therapeutic proteins that require authentic mammalian post-translational modifications for their activity. futurefields.iothermofisher.com However, this system is generally more expensive and complex to work with than microbial or insect cell systems. futurefields.io

Table 2: Comparison of Recombinant Expression Systems for Peptide Production

Expression SystemAdvantagesDisadvantagesSuitability for this compound
Bacterial (E. coli) Low cost, rapid growth, high yield, simple genetics. nih.govLack of complex post-translational modifications, potential for inclusion bodies. nih.govPotentially high yield, but may require in vitro refolding and disulfide bond formation.
Yeast Low cost, rapid growth, some post-translational modifications (e.g., disulfide bonds). May perform hyperglycosylation, which can be undesirable.Good potential due to eukaryotic folding machinery and cost-effectiveness.
Insect Cells Capable of complex post-translational modifications similar to mammals. futurefields.ioHigher cost and slower growth than bacteria/yeast.Very suitable for ensuring proper folding and disulfide bridge formation.
Mammalian Cells Produces proteins with the most authentic post-translational modifications. futurefields.ioHigh cost, slow growth, complex culture conditions. futurefields.ioHigh likelihood of producing fully active peptide, but may be cost-prohibitive for some applications.

Cell-Free Biosynthesis Platforms for Peptide Development

Cell-free biosynthesis, or cell-free protein synthesis (CFPS), is an in vitro production method that uses cellular extracts containing all the necessary machinery for transcription and translation (e.g., ribosomes, enzymes, tRNAs) to synthesize proteins from a DNA template. mdpi.comnih.gov These systems can be either lysate-based, using crude extracts from cells like E. coli, or reconstituted, using a minimal set of purified components. mdpi.com

Cell-free platforms offer several advantages for peptide development:

Speed: Production can be achieved in hours, as there is no need to grow and maintain living cells. biorxiv.org

Open Environment: The reaction environment can be directly manipulated, allowing for the addition of cofactors, folding chaperones, or labeled amino acids. mdpi.com

Incorporation of Non-Canonical Amino Acids: The open nature of CFPS makes it particularly well-suited for site-specifically incorporating ncAAs into a peptide sequence, which is a powerful tool for creating novel analogues. nih.govnih.gov

High-Throughput Screening: The small scale and speed of cell-free reactions make them ideal for rapidly synthesizing and testing libraries of peptide variants to screen for improved activity or other desired properties. biorxiv.org

These features make cell-free systems a valuable platform for the rapid prototyping and development of this compound and its analogues. nih.govresearchgate.net

Biological Activities and Pre Clinical Investigations of Esculentin 1isb and Derivatives

Broad-Spectrum Antimicrobial Activity Against Diverse Pathogens

Esculentin-1ISb and its derivatives have been shown to possess broad-spectrum antimicrobial activity, inhibiting the growth of various microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. nih.govscience.gov

Efficacy Against Gram-Negative Bacterial Strains (e.g., E. coli, P. aeruginosa, S. maltophilia)

Research has demonstrated the effectiveness of this compound and its related peptides against several Gram-negative bacterial strains. nih.govscience.gov Gram-negative bacteria are characterized by a thin peptidoglycan cell wall surrounded by an outer membrane, which can make them more resistant to certain antibiotics. eoscu.com

Derivatives of the closely related esculentin-1a (B1576700) and -1b have shown significant activity against Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net For instance, the derivative Esc(1-21) displayed rapid bactericidal action against P. aeruginosa. nih.gov Another derivative, Esc(1-18), also demonstrated the ability to kill E. coli by permeabilizing its outer and inner membranes. nih.gov Studies on enterohemorrhagic E. coli O157:H7 revealed that esculentin-1 (B1576701) derivatives could inhibit its growth and biofilm formation. nih.gov

The peptide has also been investigated for its efficacy against Stenotrophomonas maltophilia, an emerging opportunistic pathogen. nih.gov A derivative of esculentin-1b (B1576697), Esc(1-18), in combination with conventional antibiotics, showed a synergistic bactericidal effect against clinical strains of S. maltophilia. nih.gov

Table 1: In Vitro Activity of Esculentin-1 Derivatives Against Gram-Negative Bacteria

Peptide Bacterial Strain Activity Reference
Esc(1-21) P. aeruginosa Bactericidal nih.gov
Esc(1-18) E. coli Bactericidal, Membrane Permeabilization nih.gov
Esc(1-21) E. coli O157:H7 Growth and Biofilm Inhibition nih.gov

Efficacy Against Gram-Positive Bacterial Strains (e.g., S. aureus, MRSA, B. subtilis)

This compound has also been found to be effective against Gram-positive bacteria, which have a thick peptidoglycan layer and lack an outer membrane. nih.goveoscu.com Initial studies showed its inhibitory activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. nih.govresearchgate.net

S. aureus is a major human pathogen responsible for a variety of infections. nih.gov The emergence of MRSA has posed a significant challenge to treatment. nih.gov this compound was identified as having a minimum inhibitory concentration (MIC) of 20.7 µg/mL against MRSA. researchgate.net

Derivatives of esculentin-1a have also been engineered to enhance their activity against Gram-positive strains. For example, a single amino acid substitution in the Esc(1-21) peptide rendered it more active against S. aureus, including multidrug-resistant clinical isolates, without losing its efficacy against Gram-negative bacteria. nih.gov This analogue demonstrated rapid bacterial killing, suggesting a mechanism that involves disrupting the bacterial membrane. nih.gov

Table 2: In Vitro Activity of this compound and Derivatives Against Gram-Positive Bacteria

Peptide Bacterial Strain MIC (µg/mL) Reference
This compound S. aureus Not specified in source nih.gov
This compound MRSA 20.7 researchgate.net
This compound B. subtilis Not specified in source nih.gov

Antifungal Activity (e.g., Candida albicans)

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. nih.gov It has been shown to inhibit the growth of the opportunistic fungal pathogen Candida albicans. nih.govscience.gov C. albicans is a common cause of fungal infections in humans, particularly in immunocompromised individuals. nih.gov

Derivatives of esculentin-1b, such as Esc(1-18), have been shown to have fungicidal activity against both the yeast and hyphal forms of C. albicans. nih.gov This peptide appears to act by perturbing the fungal membrane. nih.gov The full-length esculentin-1 peptide has also been reported to have anti-Candida activity. nih.gov

Synergistic Effects with Conventional Antimicrobial Agents

A significant area of research has been the investigation of the synergistic effects of esculentin-1 derivatives with conventional antibiotics. This approach aims to enhance the efficacy of existing drugs and potentially overcome antibiotic resistance.

Studies have shown that esculentin-1 derivatives can work in concert with various antibiotics to inhibit the growth of and kill multidrug-resistant bacteria. nih.gov For instance, the derivative Esc(1-21) displayed a synergistic effect with aztreonam (B1666516) against P. aeruginosa and with colistin (B93849) against multidrug-resistant Acinetobacter baumannii. nih.govfrontiersin.org The combination of Esc(1-21) and colistin was found to potentiate the membrane-perturbing effect of the drugs. nih.gov

Similarly, the N-terminal fragment of esculentin-1b, Esc(1-18), showed a synergistic bactericidal effect when combined with amikacin (B45834) or colistin against S. maltophilia. nih.gov This suggests that sublethal concentrations of the peptide can increase the susceptibility of bacteria to conventional antibiotics. nih.gov The mechanism behind this synergy often involves the peptide increasing the permeability of the bacterial membrane, allowing the antibiotic to better reach its intracellular target. researchgate.net

Modulation of Wound Healing Processes in In Vitro and Ex Vivo Models

Beyond its direct antimicrobial actions, certain esculentin (B142307) derivatives have been found to modulate processes involved in wound healing.

Keratinocyte Migration and Re-epithelialization Studies

The frog skin-derived antimicrobial peptide esculentin-1a(1-21)NH2 has been shown to promote the migration of human HaCaT keratinocytes. nih.gov This effect is dependent on the epidermal growth factor receptor (EGFR). nih.gov Keratinocyte migration is a crucial step in the re-epithelialization phase of wound healing.

Furthermore, esculentin-1a-derived peptides, Esc(1-21) and its diastereomer Esc(1-21)-1c, have demonstrated the ability to stimulate the migration of bronchial epithelial cells. nih.gov This suggests a potential role for these peptides in promoting the re-epithelialization of injured tissues, in addition to their ability to clear bacterial infections. nih.gov This dual action of killing microbes and promoting wound healing makes these peptides attractive candidates for therapeutic development, especially for chronic, infected wounds. nih.gov

Insulinotropic Effects and Glucose Homeostasis in In Vivo Non-Human Models

A thorough review of available scientific literature indicates a lack of specific studies investigating the in vivo insulinotropic effects and the role in glucose homeostasis of the compound this compound. While other peptides in the esculentin family, such as derivatives of esculentin-1a and esculentin-2CHa, have been examined for their potential in managing glucose levels, this specific area of research has not been documented for this compound itself.

There are no available scientific studies or data from in vivo non-human models that specifically investigate the effect of this compound on glucose tolerance.

Currently, there is no published research or data from in vivo non-human models detailing the specific action of this compound on the stimulation of insulin (B600854) release from pancreatic beta-cells.

Glucose Tolerance Improvement

Other Investigated Biological Activities (e.g., Anti-inflammatory, Anti-oxidative)

The primary focus of the initial research on this compound was its characterization as a novel antimicrobial peptide, possessing a broad spectrum of growth inhibition against various microorganisms. nih.gov Beyond its antimicrobial functions, this compound has been listed in a peptide database as having anti-inflammatory properties. nih.gov However, detailed preclinical investigations, including in vivo models or mechanistic studies to substantiate and characterize this anti-inflammatory activity, are not available in the current body of scientific literature. Furthermore, there are no specific studies investigating any potential anti-oxidative activities of this compound.

Structure Activity Relationship Sar and Rational Peptide Engineering

Correlating Primary and Secondary Structures with Biological Activity

Esculentin-1ISb belongs to the esculentin-1 (B1576701) family of peptides, which are characterized by a 46-amino acid primary structure and a C-terminal heptapeptide (B1575542) ring formed by a disulfide bridge. nih.govcnjournals.com The sequence of amino acids, its primary structure, dictates the peptide's fundamental properties. baypath.edu These peptides, including this compound, typically adopt an amphipathic α-helical secondary structure when interacting with the membranes of target microorganisms. nih.govnih.gov This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for its ability to permeate and disrupt bacterial membranes, which is a key mechanism of its antimicrobial action. nih.govmdpi.com

Impact of Amino Acid Substitutions and Sequence Modifications on Activity

The modification of the amino acid sequence of esculentin-derived peptides has been a key strategy to enhance their therapeutic potential. These modifications can lead to improved activity, stability, and selectivity.

D-amino Acid Incorporations for Enhanced Stability and Activity

A significant challenge with peptide-based drugs is their susceptibility to degradation by proteases in the body. nih.govresearchgate.net One effective strategy to overcome this is the incorporation of D-amino acids, which are not recognized by proteases. The substitution of L-amino acids with their D-enantiomers can significantly increase the peptide's stability in serum. nih.govmdpi.com

For example, a diastereomer of esculentin-1a(1-21)NH2, containing two D-amino acid substitutions, was found to be more stable in serum and more effective against Pseudomonas aeruginosa biofilms. nih.gov This modification, while slightly reducing the α-helical content, resulted in a peptide that was less toxic to mammalian cells. nih.gov The incorporation of D-amino acids can therefore be a valuable tool to improve the pharmacokinetic properties of this compound-based peptides. mdpi.com

Terminal Modifications and Their Functional Implications

Modifications at the N- and C-termini of peptides can have profound effects on their biological activity. C-terminal amidation is a common post-translational modification found in many naturally occurring amphibian AMPs and is known to enhance antimicrobial activity. nih.govnih.gov For instance, a synthetic amidated version of the N-terminal fragment of esculentin-1b (B1576697) showed significant antimicrobial activity. nih.gov This modification can increase the peptide's net positive charge and alter its interaction with bacterial membranes. mdpi.comnih.gov

Truncating the peptide, another form of terminal modification, can also refine its activity profile. While the full-length esculentin-1 is highly potent, shorter fragments can retain substantial antimicrobial activity with potentially reduced toxicity. nih.govnih.gov For example, the 1-18 fragment of esculentin-1b, while slightly less potent than the full-length peptide against many bacteria, showed reduced hemolytic activity. nih.gov

Rational Design Strategies for Optimizing Peptide Efficacy

Rational peptide design involves the deliberate modification of a peptide's sequence and structure to improve its therapeutic properties. This approach leverages our understanding of structure-activity relationships to create novel peptides with enhanced efficacy and reduced toxicity. nih.gov

Balancing Charge and Hydrophobicity for Improved Activity

Two of the most critical physicochemical properties influencing the activity of AMPs are their net positive charge and hydrophobicity. mdpi.comnih.govimrpress.com An optimal balance between these two factors is essential for potent and selective antimicrobial activity. nih.govresearchgate.net

A higher positive charge generally enhances the initial binding of the peptide to the anionic bacterial membrane. mdpi.comnih.gov However, excessive charge can sometimes lead to reduced activity under physiological salt conditions. nih.gov Hydrophobicity governs the peptide's ability to insert into and disrupt the membrane bilayer. mdpi.com Increasing hydrophobicity can enhance antimicrobial potency, but it can also lead to increased toxicity towards host cells, such as red blood cells (hemolysis). nih.govimrpress.com Therefore, a key strategy in designing this compound analogues is to fine-tune the balance of charged and hydrophobic residues to maximize bacterial cell selectivity. nih.govnih.gov

Computational Approaches in Peptide Design (e.g., In Silico Screening, Molecular Docking)

In recent years, computational methods have become invaluable tools in the rational design of peptides. nih.gov In silico screening allows for the rapid evaluation of large virtual libraries of peptide analogues, predicting their potential activity and properties before they are synthesized in the laboratory. nih.govmdpi.comnih.gov This significantly accelerates the discovery process. proteinqure.com

Molecular docking simulations can provide detailed insights into how a peptide like this compound interacts with a bacterial membrane or a specific molecular target. nih.goveuropeanreview.orgeuropeanreview.org These simulations can predict the binding affinity and orientation of the peptide, helping to explain the effects of specific amino acid substitutions. europeanreview.org By modeling the three-dimensional structure of the peptide and its interactions, researchers can make more informed decisions in the design of new and improved versions of this compound. nih.govproteinqure.combiorxiv.org Deep generative models are also emerging as powerful tools for designing novel peptide sequences with desired properties. mit.edu

Table of Research Findings on Esculentin (B142307) Peptide Modifications

Peptide/AnalogModificationKey FindingsReferences
Esculentin-1a(1-21)NH2 DiastereomerSubstitution of two L-amino acids with D-amino acidsIncreased serum stability, enhanced activity against P. aeruginosa biofilms, and reduced toxicity to mammalian cells. nih.gov
Esculentin-1b(1-18)Truncation of the full-length peptideRetained significant antimicrobial activity with reduced hemolytic activity compared to the full-length peptide. nih.gov
Esculentin-2 HYba1 and Esculentin-2 HYba2 AnalogsC-terminal amidationShowed a 10-fold decrease in Minimum Inhibitory Concentration (MIC) and reduced the bacterial killing time. nih.gov

Methodological Approaches in Esculentin 1isb Research

Analytical Techniques for Peptide Characterization

To ascertain the fundamental identity and purity of Esculentin-1ISb, researchers employ several high-precision analytical methods. These techniques are foundational for confirming the peptide's amino acid sequence and integrity before further biophysical analysis.

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight of this compound, which serves as a primary verification of its identity following synthesis or isolation. The two most common soft ionization techniques used for peptides are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS. creative-proteomics.com

In MALDI-TOF MS, the peptide is co-crystallized with a matrix material that absorbs laser energy. spectra-physics.com A laser pulse irradiates the sample, causing the matrix to desorb and ionize the peptide, typically resulting in singly charged ions. spectra-physics.com The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for an accurate molecular mass determination. researchgate.net This method is known for its speed and high sensitivity for peptide analysis. creative-proteomics.commtoz-biolabs.com

ESI-MS, another soft ionization technique, involves dissolving the peptide in a solvent and spraying it through a capillary at high voltage. researchgate.net This process creates charged droplets that evaporate, yielding gas-phase, often multiply-charged, peptide ions. creative-proteomics.com ESI is particularly well-suited for coupling with liquid chromatography (LC) systems for online analysis and can provide high-resolution mass data.

Table 1: Comparison of Mass Spectrometry Techniques for Peptide Analysis

FeatureMALDI-TOF MSESI-MS
Ionization Principle Laser-induced desorption from a solid matrix spectra-physics.comresearchgate.netEvaporation of charged droplets from a liquid solution creative-proteomics.comresearchgate.net
Typical Ion Charge State Primarily singly charged ([M+H]⁺) spectra-physics.comMultiply charged ([M+nH]ⁿ⁺) creative-proteomics.com
Sample State Solid (co-crystallized with matrix)Liquid (solution)
Key Advantages Fast analysis, high tolerance for salts, simple spectra mtoz-biolabs.comEasily coupled to HPLC, suitable for complex mixtures, provides high resolution mtoz-biolabs.com

High-Performance Liquid Chromatography (HPLC) is a critical technique for the purification of this compound from complex mixtures, such as those resulting from solid-phase peptide synthesis or natural extraction. nih.govhplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. hplc.eu

This method separates molecules based on their hydrophobicity. The peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is then passed through the column. hplc.euscispace.com A gradient of increasing organic solvent concentration is applied, causing peptides to elute in order of increasing hydrophobicity. The high resolving power of HPLC ensures that this compound can be separated from truncated or failed sequences, yielding a highly pure sample for subsequent experiments. hplc.euidtdna.com

Amino acid analysis is a biochemical procedure used to determine the amino acid composition of a peptide. The process involves hydrolyzing the peptide into its constituent amino acids, typically by heating it in a strong acid (e.g., 6M HCl). The resulting amino acid mixture is then separated, identified, and quantified, often using HPLC with pre-column or post-column derivatization to make the amino acids detectable. jascoinc.com This analysis confirms that the relative ratios of the amino acids in the synthesized or isolated peptide match the expected sequence of this compound, providing crucial evidence of its identity and purity.

High-Performance Liquid Chromatography (HPLC) for Purification

Spectroscopic and Biophysical Methods

Once the identity and purity of this compound are confirmed, spectroscopic and biophysical methods are used to investigate its three-dimensional structure and conformational behavior, which are intimately linked to its biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution. ethz.ch For peptides like this compound, NMR studies can reveal its conformation in different environments, such as in aqueous solution or in the presence of membrane-mimicking agents like micelles or lipopolysaccharides (LPS). researchgate.netnih.gov

Studies on related Esculentin (B142307) peptides have shown that they often exist in a disordered or random coil state in water. researchgate.netnih.gov However, when introduced into a membrane-like environment, they typically fold into a defined secondary structure, most commonly an amphipathic α-helix. researchgate.netnih.govnih.gov Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to measure distances between protons that are close in space, providing the constraints needed to calculate the peptide's 3D structure.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to study the secondary structure of peptides in solution. mdpi.comresearchgate.net The method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. mdpi.com The resulting CD spectrum provides a signature of the peptide's predominant secondary structure. researchgate.netcreative-proteomics.com

For this compound, CD spectroscopy is invaluable for monitoring conformational changes upon interaction with different environments. nih.gov For instance, the transition from a random coil to an α-helical structure is characterized by distinct changes in the CD spectrum.

Table 2: Characteristic CD Spectra Signals for Peptide Secondary Structures

Secondary StructureCharacteristic CD Signal(s)
α-Helix Two negative bands around 222 nm and 208 nm; one positive band around 192 nm. researchgate.netcreative-proteomics.com
β-Sheet One negative band around 215-220 nm; one positive band around 195-200 nm. creative-proteomics.com
Random Coil Strong negative band around 200 nm. researchgate.net

By recording CD spectra in aqueous buffer and then in the presence of membrane mimetics (e.g., trifluoroethanol, SDS micelles), researchers can confirm the induction of a helical structure, a key feature for the activity of many antimicrobial peptides. nih.gov

Fluorescence Microscopy for Cellular Localization and Membrane Interaction

Fluorescence microscopy is a critical tool for visualizing the interaction of this compound with bacterial cells and understanding its mechanism of action at the cellular level. numberanalytics.comnumberanalytics.com This technique utilizes fluorescently labeled molecules to study the localization and dynamics of specific components within cells. numberanalytics.comnumberanalytics.com In the context of this compound research, the peptide or bacterial membranes are labeled with fluorophores, allowing for the direct observation of their interaction.

Researchers employ various types of fluorescence microscopy, including epifluorescence, confocal, and super-resolution microscopy, to gain detailed insights. numberanalytics.com Confocal microscopy, in particular, is valuable for its ability to reduce out-of-focus light and generate high-resolution, three-dimensional images of peptide-membrane interactions. numberanalytics.com Super-resolution techniques can even overcome the diffraction limit of light, providing nanoscale visualization of how this compound disrupts bacterial membranes. fudan.edu.cn

Studies have shown that Esculentin-1b(1-18), a related peptide, rapidly permeabilizes both the outer and inner membranes of Escherichia coli. researchgate.net This is a key finding that helps to elucidate the lethal mechanism of this class of peptides. researchgate.net By using fluorescent dyes that indicate membrane integrity, such as SYTOX Green, researchers can visualize the extent and speed of membrane disruption caused by this compound. frontiersin.org The enhanced fluorescence inside the bacterium indicates that the peptide has compromised the membrane, allowing the dye to enter and bind to nucleic acids. nih.gov This approach has been used effectively in studies involving Caenorhabditis elegans infected with fluorescently labeled Pseudomonas aeruginosa, demonstrating that the peptide kills the bacteria in vivo by permeating the bacterial membrane. nih.gov

The interaction of antimicrobial peptides with lipid membranes can also be studied using model membrane systems like lipid vesicles. frontiersin.orgreading.ac.uk These studies help to understand the preferential interaction of peptides with anionic membranes, which are characteristic of bacteria, versus zwitterionic membranes found in mammalian cells. reading.ac.uk

Biological Activity Assays

The antimicrobial efficacy of this compound is fundamentally quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.govscienceopen.com The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. academicjournals.orgprotocols.io The MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial bacterial population. scienceopen.comemerypharma.com

These values are typically determined using broth microdilution methods, following standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI). nih.govscienceopen.com In these assays, a series of dilutions of the peptide are incubated with a standardized bacterial inoculum in a 96-well plate. nih.govbiorxiv.org After incubation, the wells are visually inspected for turbidity to determine the MIC. researchgate.net To determine the MBC, aliquots from the wells showing no growth are plated on agar (B569324) to quantify the number of surviving bacteria. scienceopen.combiorxiv.org

For example, a derivative of Esculentin-1a (B1576700), Esc(1-21), demonstrated a MIC of 2 µM against E. coli K12 and 4 µM against the pathogenic strain E. coli O157:H7. nih.gov In contrast, another fragment, Esc(1-18), showed higher MICs of 16 µM and 32 µM against the same strains, respectively, indicating that the longer peptide is more potent. nih.gov These assays are crucial for comparing the potency of different this compound analogs and for understanding their spectrum of activity against various bacterial species. nih.gov

Table 1: Example of MIC and MBC Data for Esculentin Derivatives

Peptide Bacterial Strain MIC (µM) MBC (µM)
Esc(1-21) E. coli K12 2 Not Reported
Esc(1-21) E. coli O157:H7 EDL933 4 Not Reported
Esc(1-18) E. coli K12 16 Not Reported

This table is for illustrative purposes and based on findings for related esculentin peptides. nih.gov

Time-kill kinetics assays provide dynamic information about the antimicrobial activity of this compound over time. emerypharma.combiomedgrid.com This assay helps to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). emerypharma.com Bactericidal activity is generally defined as a ≥3-log10 (99.9%) reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum. emerypharma.com

In a typical time-kill assay, a bacterial culture is exposed to a specific concentration of the peptide (often a multiple of the MIC), and samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours). biomedgrid.commdpi.com The number of viable bacteria at each time point is determined by plating serial dilutions and counting the colonies. biomedgrid.com

For instance, Esc(1-18) has been shown to cause a rapid reduction in the number of viable yeast cells (Candida albicans). nih.gov Similarly, a hybrid peptide, CaD23, demonstrated significant killing (99.9% reduction) of Staphylococcus aureus within 15 minutes at twice its MIC. biorxiv.org These studies highlight the rapid membrane-disrupting action of such peptides. researchgate.netnih.gov Time-kill assays are essential for understanding the speed and concentration-dependent killing efficiency of this compound. biorxiv.org

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of this compound to both prevent the formation of biofilms and disperse pre-existing ones is a critical area of investigation.

Biofilm Inhibition Assays: These assays evaluate the ability of the peptide to prevent bacteria from forming biofilms. This is often done by adding the peptide at sub-MIC concentrations to a bacterial culture in a 96-well plate and incubating it to allow for biofilm development. plos.org The amount of biofilm formed is then quantified, typically by staining with crystal violet and measuring the absorbance. nih.govplos.org Research on esculentin derivatives has shown that they can be more potent at inhibiting biofilm formation than at killing planktonic (free-floating) bacteria. nih.gov For example, a D-amino acid-containing isomer of Esc(1-21) was effective at preventing biofilm formation of P. aeruginosa at concentrations ranging from ½ to 1/16 of its MIC. nih.gov

Biofilm Dispersal Assays: These assays assess the peptide's ability to break down established biofilms. frontiersin.org In this setup, biofilms are first allowed to form in 96-well plates. The planktonic cells are then removed, and the peptide is added to the remaining biofilm. plos.org After a set incubation period, the remaining biofilm is quantified. plos.org Some peptides have demonstrated rapid dispersal activity, with partial dispersal visible within minutes. plos.org

The mechanisms behind these activities are also explored, for instance, by examining the expression of genes related to biofilm formation and dispersal. nih.gov

Beyond its antimicrobial properties, this compound and its analogs are investigated for other biological activities using various in vitro cell-based assays.

Keratinocyte Migration: The potential of these peptides to promote wound healing is often assessed using keratinocyte migration assays, also known as scratch assays. plos.orgpressbooks.pub In this assay, a "wound" or scratch is made in a confluent monolayer of human keratinocytes (like HaCaT cells). plos.orgpressbooks.pub The ability of the peptide to stimulate the cells to migrate and close the gap is then monitored over time. plos.org A derivative of esculentin-1a, Esc(1-21)NH2, was found to significantly stimulate the migration of HaCaT cells over a wide range of concentrations (0.025–4 μM), suggesting its potential as a wound healing agent. plos.org This effect was found to involve the activation of the epidermal growth factor receptor (EGFR). plos.org

Insulin (B600854) Release from Clonal Cells: The potential of esculentin-related peptides in the context of type 2 diabetes is explored by measuring their ability to stimulate insulin release from pancreatic beta-cell lines, such as BRIN-BD11 rat clonal β-cells or 1.1B4 human-derived pancreatic β-cells. nih.govplos.org These cells are incubated with various concentrations of the peptide, and the amount of insulin released into the medium is quantified. nih.govplos.org Several esculentin peptides have been shown to cause a concentration-dependent stimulation of insulin release without being toxic to the cells. nih.gov The mechanism often involves membrane depolarization and an increase in intracellular calcium levels. nih.govplos.org

Table 2: Insulinotropic Activity of Esculentin-Related Peptides

Peptide Cell Line Effective Concentration Key Mechanism
Esculentin-1a(1-21)NH2 BRIN-BD11, 1.1B4 > 0.3 µM Membrane depolarization, ↑ [Ca2+]i
Esculentin-1b(1-18)NH2 BRIN-BD11, 1.1B4 > 0.3 µM Membrane depolarization, ↑ [Ca2+]i

This table is compiled from data on related esculentin peptides. nih.govplos.org

To evaluate the efficacy and physiological effects of this compound in a living organism, researchers utilize non-human animal models.

C. elegans Infection Models: The nematode Caenorhabditis elegans is a widely used model host for studying microbial infections and testing the in vivo efficacy of antimicrobial compounds. mdpi.commdpi.com Its transparency allows for the direct visualization of infection progression and the effects of treatment. nih.gov In these models, worms are infected with a pathogen, such as P. aeruginosa or C. albicans, and then treated with the peptide. nih.govnih.gov The survival of the worms is monitored, and the bacterial or fungal load within the worm's intestine can be quantified. nih.gov Studies have shown that esculentin peptides can promote the survival of infected worms and reduce the intestinal bacterial load. nih.govnih.gov This model has been instrumental in demonstrating the in vivo antimicrobial activity of esculentin-related peptides and their ability to act via membrane permeabilization within a live host. nih.gov

Mouse Glucose Tolerance: To assess the antidiabetic potential of esculentin peptides in vivo, mouse models of diet-induced obesity and insulin resistance are often used. plos.orguq.edu.au The most common assay is the glucose tolerance test (GTT), which can be performed orally (OGTT) or via intraperitoneal injection (IPGTT). taconic.comnih.gov In a GTT, mice are fasted and then given a bolus of glucose, with or without the peptide. taconic.comresearchgate.net Blood glucose levels are then measured at several time points over a two-hour period to determine how efficiently the glucose is cleared from the bloodstream. taconic.comresearchgate.net An improvement in glucose tolerance, indicated by a lower and faster return to baseline glucose levels, suggests a beneficial effect of the peptide. plos.org For example, an analog of Esculentin-1a, after intraperitoneal injection, improved glucose tolerance and increased insulin secretion in C57BL/6 mice. nih.gov Similarly, long-term administration of an Esculentin-2CHa analog to high-fat-fed mice resulted in significantly improved glucose tolerance. plos.org

In Vitro Cell-Based Assays (e.g., Keratinocyte Migration, Insulin Release from Clonal Cells)

Computational and Bioinformatics Tools

In the study of this compound and related antimicrobial peptides (AMPs), computational and bioinformatics tools have become indispensable for elucidating their structure-function relationships and mechanisms of action. These in silico approaches offer a powerful complement to experimental techniques, providing insights at a molecular level that can be difficult to obtain through traditional laboratory methods alone. frontiersin.orgnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. frontiersin.org In the context of this compound research, MD simulations provide a detailed view of the peptide's conformational flexibility and its interactions with bacterial membranes. units.it These simulations can model the peptide in various environments, such as in aqueous solution or embedded within a lipid bilayer, to predict its behavior and structural changes over time. mdpi.comarxiv.org

By simulating the interactions between this compound and model bacterial membranes, researchers can investigate the mechanisms of membrane disruption. nih.govnih.gov These simulations can reveal how the peptide inserts into the lipid bilayer, the formation of pores, and the subsequent leakage of cellular contents, which are believed to be key aspects of its antimicrobial activity. nih.govnih.gov For instance, simulations can help determine whether the peptide forms "barrel-stave" or "toroidal" pores, providing crucial information about its mode of action. nih.gov

Peptide Database Mining and Predictive Modeling

The proliferation of genomic and proteomic data has led to the development of extensive peptide databases. dbaasp.org These databases serve as a rich resource for the discovery of novel AMPs, including those with structural similarities to this compound. frontiersin.orgnih.gov By mining these databases, researchers can identify new peptide sequences from various organisms that may possess antimicrobial properties. nih.gov

Predictive modeling, often employing machine learning algorithms, utilizes the information stored in these databases to forecast the antimicrobial potential of uncharacterized peptides. researchgate.netqlik.comultralytics.com These models are trained on large datasets of known AMPs and non-AMPs, learning to recognize the sequence features and physicochemical properties that are characteristic of antimicrobial activity. researchgate.net

For a peptide like this compound, predictive models can be used to:

Estimate its antimicrobial potency against different bacterial species.

Predict its propensity to adopt specific secondary structures, such as α-helices, which are often crucial for function.

Identify key amino acid residues that are critical for its activity.

These predictive tools, combined with database mining, accelerate the process of identifying and characterizing promising new AMPs, reducing the time and cost associated with experimental screening. researchgate.netpatheon.com The integration of these computational approaches provides a powerful framework for advancing our understanding of this compound and for the discovery of next-generation antimicrobial agents. frontiersin.orgnih.gov

Current Research Challenges and Future Directions for Esculentin 1isb

Overcoming Limitations in Peptide Production and Stability

A significant hurdle in the widespread application of peptide-based therapeutics like Esculentin-1ISb is the cost and efficiency of production, alongside their inherent instability. imrpress.com Peptides are susceptible to degradation by proteases, which limits their bioavailability and therapeutic window.

Strategies for Enhancing Peptide Stability and Bioavailability

To counteract their susceptibility to enzymatic degradation, researchers are exploring various strategies to enhance the stability and bioavailability of peptides. researchgate.netnih.gov These approaches aim to modify the peptide structure to make it less recognizable to proteases without compromising its biological activity. americanpeptidesociety.org

Key Strategies Include:

Amino Acid Substitution: Incorporating non-natural or D-amino acids can render the peptide resistant to proteolysis. americanpeptidesociety.orgnih.gov For example, replacing L-amino acids with their D-isomers can significantly extend the half-life of a peptide. americanpeptidesociety.org

Cyclization: Creating a cyclic structure by forming a bond between the N-terminus and C-terminus reduces conformational flexibility and blocks access for proteases. americanpeptidesociety.orgnih.gov

Terminal Modifications: Modifying the N- and C-termini of the peptide can protect it from exopeptidases. nih.gov

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) to the peptide increases its size, which can shield it from enzymatic degradation and reduce renal clearance. americanpeptidesociety.org

Formulation with Absorption Enhancers: Co-administering the peptide with absorption enhancers can improve its passage across biological membranes. nih.gov

Lipid-Based Drug Delivery Systems: Encapsulating peptides within lipid nanoparticles can protect them from degradation and improve their absorption. researchgate.net

Reducing Production Costs through Novel Synthesis Methods

The high cost associated with large-scale peptide synthesis is a major barrier to the clinical development of this compound and other antimicrobial peptides (AMPs). imrpress.com Traditional solid-phase synthesis methods can be expensive and time-consuming. Research is therefore focused on developing more cost-effective and efficient synthesis techniques. nih.gov Innovations in both solid-phase and solution-phase synthesis, as well as the exploration of recombinant production systems, hold promise for making these peptides more accessible for research and therapeutic use. imrpress.com

Elucidating Underexplored Mechanisms of Action

While the membrane-disrupting properties of many AMPs are well-documented, the full spectrum of their mechanisms of action, particularly intracellular activities, remains an area of active investigation. imrpress.comnih.gov For this compound, a comprehensive understanding of its molecular interactions is crucial for optimizing its therapeutic potential.

Targeted Gene Knockout Studies and Phenotypic Analysis

Targeted gene knockout is a powerful technique for determining the function of specific genes and can be instrumental in understanding the molecular pathways affected by this compound. columbia.edunumberanalytics.com By systematically knocking out genes in target organisms, researchers can observe changes in susceptibility to the peptide, thereby identifying genes and proteins that are crucial for its antimicrobial activity. dnascript.comresearchgate.net This approach can reveal not only the direct targets of the peptide but also the cellular processes that are disrupted. nih.gov Modern gene-editing tools like CRISPR-Cas9 have made this process more efficient and precise. numberanalytics.com

Further Investigation of Intracellular Targets

Beyond membrane permeabilization, there is growing evidence that AMPs can translocate into the cell and interact with various intracellular components. imrpress.comnih.govresearchgate.net Identifying these intracellular targets is a key research objective. Techniques like proteome microarrays can be used to systematically screen for proteins that bind to this compound. nih.govfrontiersin.org Such studies have the potential to uncover novel mechanisms of action, such as the inhibition of essential enzymes or the disruption of metabolic pathways. nih.gov For instance, some AMPs have been found to target processes like purine (B94841) metabolism, transcription, and protein synthesis. nih.gov

Expanding the Spectrum of Biological Activities in Research Models

The initial characterization of this compound has demonstrated its broad-spectrum antimicrobial activity. researchgate.netresearchgate.net However, future research will likely focus on expanding the investigation of its biological activities in more complex research models. This includes testing its efficacy against a wider range of multidrug-resistant pathogens and in models that more closely mimic clinical infections. nih.gov Furthermore, exploring the potential synergistic effects of this compound with conventional antibiotics could lead to the development of powerful combination therapies that are less prone to the development of resistance. nih.govnih.gov The ability of some esculentin-derived peptides to stimulate cell migration also suggests a potential role in wound healing, which warrants further investigation. nih.gov

Advanced Peptide Delivery Systems for Research Applications

The therapeutic potential of antimicrobial peptides (AMPs) like this compound is often hindered by challenges such as susceptibility to degradation by proteases and potential off-site cytotoxicity. nih.gov Advanced delivery systems are being developed to overcome these limitations, improve the pharmacokinetic profiles, and ensure targeted delivery. nih.govsemanticscholar.org While specific research on delivery systems for this compound is not extensively documented, studies on closely related esculentin (B142307) peptides, particularly derivatives of esculentin-1a (B1576700), provide a strong precedent for future research applications.

One of the most promising approaches involves the use of polymeric nanoparticles. nih.gov For instance, derivatives of esculentin-1a, namely Esc(1-21) and its diastereomer Esc(1-21)-1c, have been successfully encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles. nih.govmdpi.com These nanoparticles, often coated with a stabilizing agent like poly(vinyl alcohol) (PVA), serve to protect the peptide from enzymatic degradation and facilitate controlled release. nih.govmdpi.com In a murine model of lung infection caused by P. aeruginosa, a single intratracheal dose of these esculentin-loaded PLGA-PVA nanoparticles demonstrated a significant reduction in the pulmonary bacterial count—over 50% more effective compared to the free peptides. nih.gov This highlights the capacity of nanoparticle-based systems to enhance the in vivo efficacy of esculentin peptides.

Hydrogels represent another advanced delivery platform. nih.gov These three-dimensional polymer networks can encapsulate peptides and release them in a sustained manner at the site of interest, which is particularly useful for topical applications or wound healing. nih.gov The versatility of these systems allows for the incorporation of peptides into various formulations, improving their stability and therapeutic action. nih.gov

The development of such delivery systems is crucial for advancing the research on this compound. By protecting the peptide and ensuring its delivery to the target site, researchers can more accurately study its mechanisms of action and therapeutic effects in environments that more closely mimic in vivo conditions. capes.gov.br

Table 1: Examples of Advanced Delivery Systems for Esculentin-1a Derivatives

Delivery System Peptide Derivative Polymer/Material Key Findings Reference
Polymeric Nanoparticles Esc(1-21) and Esc(1-21)-1c PLGA coated with PVA Reduced pulmonary P. aeruginosa count by >50% compared to free peptides in a murine lung infection model. nih.gov nih.gov
Polymeric Nanoparticles Esc(1-21) and Esc(1-21)-1c PLGA coated with PVA Inhibited the growth of P. aeruginosa by approximately 60% for up to 72 hours. mdpi.com mdpi.com

Integration of Artificial Intelligence and Machine Learning in Peptide Discovery and Optimization

Optimize its sequence: Generate variants with improved antimicrobial spectrum, increased stability against proteases, or reduced hemolytic activity.

Discover novel peptides: Use the structural and sequence features of this compound as a starting point to design new peptides with different therapeutic properties.

Accelerate development: Reduce the time and cost associated with traditional trial-and-error laboratory methods. nih.govgubra.dk

The integration of AI and ML offers a powerful strategy to unlock the full therapeutic potential of this compound and other antimicrobial peptides. polifaces.de

Table 2: Application of AI/ML in Antimicrobial Peptide Research

AI/ML Technique Application in Peptide Discovery & Optimization Potential for this compound Reference
Machine Learning (Predictive Models) Predicts antimicrobial activity (e.g., MIC values) of peptide sequences. nih.govbiorxiv.org Screen virtual libraries of this compound variants for enhanced potency. nih.govbiorxiv.org
Deep Generative Models (e.g., GANs, VAEs) Designs novel peptide sequences de novo with optimized properties. polifaces.de Generate new peptides based on the this compound scaffold with improved therapeutic profiles. polifaces.de
Evolutionary Algorithms Explores sequence space to rapidly optimize a desired trait, such as antimicrobial efficacy. researchgate.net Systematically modify the this compound sequence to achieve higher activity or stability. researchgate.net
AI-driven Drug Discovery Platforms Integrates structure prediction and generative models to design and optimize peptides with high receptor potency and favorable drug-like properties. gubra.dk Refine this compound to improve its efficacy, specificity, and half-life for clinical potential. gubra.dk

Conclusion

Summary of Key Research Findings on Esculentin-1ISb

This compound is an antimicrobial peptide (AMP) originally isolated from the skin of frogs. researchgate.net It belongs to the esculentin-1 (B1576701) family of peptides, which are characterized by a 46-residue sequence and a C-terminal loop structure known as a "Rana box". imrpress.com Research has primarily focused on its potent biological activities and those of its derivatives.

Key findings highlight the broad-spectrum antimicrobial efficacy of esculentin (B142307) peptides against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, as well as fungi like Candida albicans. researchgate.netnih.gov The primary mechanism of action for esculentin-derived peptides, such as the well-studied fragment Esc(1-21), involves the perturbation and permeabilization of microbial cytoplasmic membranes. imrpress.commdpi.comcapes.gov.br This membrane-disrupting capability is a hallmark of many AMPs and is linked to their amphipathic α-helical structure and net positive charge, which facilitates interaction with anionic microbial membranes. imrpress.comrcsb.org

A significant body of research has been dedicated to truncated and modified versions of esculentin peptides to enhance their therapeutic potential. For instance, Esc(1-18) and Esc(1-21), fragments of the parent peptide, have demonstrated potent bactericidal and anti-biofilm activities against pathogens like Escherichia coli O157:H7 and Pseudomonas aeruginosa. nih.govrcsb.org These peptides not only kill planktonic bacteria rapidly but also inhibit the formation of and destroy established biofilms, which are notoriously resistant to conventional antibiotics. nih.govmdpi.com Mechanistic studies on these fragments reveal they can induce the expression of bacterial genes involved in stress responses and biofilm dispersal. nih.gov

Beyond direct antimicrobial action, esculentin-derived peptides have shown other promising biological effects. Research on related compounds, esculin (B1671248) and esculetin, indicates significant anti-inflammatory and antioxidant properties. nih.govnih.gov These effects are associated with the inhibition of key inflammatory pathways like nuclear factor κ-B (NF-κB) and the reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govnih.gov Furthermore, some esculentin derivatives have been found to promote wound healing by stimulating the migration of keratinocytes and bronchial epithelial cells, a crucial process for tissue repair after infection or injury. nih.govplos.org

Outlook for Future Academic Exploration of this compound

The promising profile of this compound and its derivatives paves the way for several future research avenues. A primary focus will be on overcoming the challenges that currently limit the clinical translation of peptides, such as stability and production costs. imrpress.com

Future academic exploration should include:

In-depth Mechanistic Studies: While membrane permeabilization is a known mechanism, the precise interactions with intracellular targets are less understood. imrpress.com Further studies could explore non-membrane-permeabilizing actions and identify specific intracellular molecules that these peptides interact with to exert their antimicrobial effects. uniroma1.it

Broadening the Scope of Activity: Testing this compound and its optimized analogues against a wider array of multidrug-resistant pathogens, including viruses and parasites, is a logical next step.

In Vivo Efficacy and Preclinical Models: While some derivatives have been tested in mouse models, more extensive in vivo studies are required to validate their efficacy and to understand their behavior in a complex biological system. mdpi.com This includes investigating their potential in various infection models, such as skin, lung, and systemic infections.

Structural Optimization: The synthesis of new analogues with modified amino acid sequences could lead to peptides with enhanced stability against proteases, lower cytotoxicity to mammalian cells, and improved antimicrobial potency. researchgate.net The creation of diastereomers, containing D-amino acids, has already shown promise in improving activity against biofilms and is a strategy worth further exploration. rcsb.orgnih.gov

Synergy with Conventional Antibiotics: Investigating the synergistic effects of this compound derivatives with existing antibiotics could reveal combinations that are more effective and could help reduce the required doses of conventional drugs, potentially mitigating resistance development. capes.gov.br

Advanced Drug Delivery Systems: Developing novel delivery systems, such as functionalized biomaterials or nanoparticles, could help protect the peptides from degradation and target them specifically to the site of infection, enhancing their therapeutic index. uniroma1.it

Potential Impact of this compound Research on Bioactive Peptide Science

The study of this compound and its family of peptides contributes significantly to the broader field of bioactive peptide science, particularly in the quest for alternatives to conventional antibiotics. nih.gov

The potential impacts include:

A Blueprint for Novel Antimicrobials: Esculentins serve as a valuable template for the rational design of new antimicrobial agents. researchgate.net Understanding their structure-activity relationships—how specific sequences and structural motifs like the "Rana box" contribute to their function—provides a blueprint for creating synthetic peptides with tailored properties. imrpress.com

Advancing Anti-Biofilm Strategies: The potent anti-biofilm activity of esculentin derivatives offers critical insights into tackling biofilm-associated infections. nih.gov Research into how these peptides disrupt biofilm integrity and gene regulation can inform the development of a new class of therapeutics specifically targeting these resilient microbial communities.

Expanding the Role of "Host Defense Peptides": The discovery of dual-function peptides, possessing both antimicrobial and immunomodulatory/wound-healing properties, expands the therapeutic paradigm for AMPs. plos.orgsciopen.com Esculentin research underscores that these peptides are not just simple killers of microbes but can also actively modulate the host's immune and regenerative responses, making them attractive candidates for treating complex infectious diseases.

Informing Peptide-Membrane Interaction Models: Detailed biophysical studies on how esculentins interact with and disrupt lipid bilayers of varying compositions (mimicking bacterial vs. mammalian cells) provide fundamental data that refines our understanding of peptide-membrane dynamics. rcsb.org This knowledge is crucial for designing peptides with high selectivity for microbial targets, thereby minimizing toxicity to host cells.

Fueling Innovations in Peptide Synthesis and Modification: The drive to improve the drug-like properties of natural peptides like this compound stimulates innovation in peptide chemistry and biotechnology. mdpi.com This includes more efficient synthesis techniques and creative modifications to enhance stability and efficacy, which benefits the development of all peptide-based therapeutics.

Q & A

Q. How can predictive modeling improve this compound’s therapeutic index?

  • Methodological Answer :
  • QSAR Modeling : Corrogate structural features (e.g., hydrophobicity, charge) with toxicity data.
  • In Silico Toxicology : Use platforms like ProTox-II to predict hemolytic activity.
  • In Vivo Validation : Confirm model predictions in murine infection models .

Methodological Tables for Reference

Table 1: Checklist for Experimental Design

CriterionBest PracticeEvidence Source
Replication≥3 biological replicates
ControlsInclude buffer-only and reference peptide
Statistical PowerCalculate sample size via power analysis
Data TransparencyPublish raw data in supplementary files

Table 2: Analytical Techniques for this compound Characterization

TechniqueApplicationKey Parameters
CD SpectroscopySecondary structure analysis% α-helix at pH 7.4
MALDI-TOF MSMolecular weight validationMass accuracy (±1 Da)
MIC AssayAntimicrobial efficacyIC₅₀ against P. aeruginosa

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.